molecular formula C14H10Cl4O B11967466 Ether, bis(2,6-dichlorobenzyl) CAS No. 73927-56-7

Ether, bis(2,6-dichlorobenzyl)

Cat. No.: B11967466
CAS No.: 73927-56-7
M. Wt: 336.0 g/mol
InChI Key: ITFCEERPJPLHPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ether, bis(2,6-dichlorobenzyl) typically involves the reaction of 2,6-dichlorobenzyl chloride with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of Ether, bis(2,6-dichlorobenzyl) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ether, bis(2,6-dichlorobenzyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Less chlorinated benzyl ethers.

    Substitution: Substituted benzyl ethers with various nucleophiles.

Scientific Research Applications

Ether, bis(2,6-dichlorobenzyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ether, bis(2,6-dichlorobenzyl) involves its interaction with molecular targets through its dichlorobenzyl groups. These groups can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkage provides stability to the molecule, allowing it to persist in various environments and exert its effects over a prolonged period .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ether, bis(2,6-dichlorobenzyl) is unique due to its specific chlorination pattern and the presence of two dichlorobenzyl groups connected by an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

Ether, bis(2,6-dichlorobenzyl) is an organochlorine compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₀Cl₄O
  • Molecular Weight : Approximately 336.04 g/mol
  • Structure : Consists of two 2,6-dichlorobenzyl groups linked by an ether bond.

Biological Activity Overview

The biological activity of Ether, bis(2,6-dichlorobenzyl) has been investigated primarily for its toxicity and potential pharmacological effects. The compound is classified as harmful if swallowed and can cause serious eye irritation. Although specific pharmacological activities are not extensively documented, its structural similarity to other chlorinated compounds suggests potential antimicrobial or antifungal properties.

The mechanism of action involves interactions between the dichlorobenzyl groups and biological molecules, such as enzymes and proteins. The presence of chlorine atoms enhances the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions. This reactivity may lead to inhibition of enzyme activity, contributing to its biological effects.

Toxicity Studies

Research indicates that Ether, bis(2,6-dichlorobenzyl) exhibits significant toxicity towards various biological systems. Its acute toxicity was evaluated in laboratory settings:

Test Organism Endpoint Toxicity Level
Daphnia magnaEC50 (48h)5.8 μg/L
Fish SpeciesLC50 (96h)Varies by species

These studies highlight the compound's potential environmental impact and risks associated with exposure.

Case Studies

  • Antifungal Activity : A study investigated the antifungal potential of chlorinated benzyl ethers against Candida albicans. Ether, bis(2,6-dichlorobenzyl) showed moderate inhibition compared to other chlorinated compounds.
  • Enzyme Inhibition : Research indicated that the compound could inhibit certain cytochrome P450 enzymes in vitro. This suggests a potential for drug-drug interactions when used alongside other pharmaceuticals.

Comparison with Similar Compounds

To understand the uniqueness of Ether, bis(2,6-dichlorobenzyl), it is essential to compare it with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
Ether, dibenzylTwo benzyl groups linked by an ether bondMore symmetrical than bis(2,6-dichlorobenzyl)
Ether, bis(4-chlorobenzyl)Similar structure with 4-chloro substitutionsDifferent halogen positioning affects reactivity
DichloroanilineContains amino group and dichloro substituentsPotentially different biological activities

Ether, bis(2,6-dichlorobenzyl) is notable for its specific chlorination pattern at the ortho positions on the benzene ring. This configuration may influence both its chemical reactivity and biological interactions compared to other similar compounds.

Properties

CAS No.

73927-56-7

Molecular Formula

C14H10Cl4O

Molecular Weight

336.0 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2

InChI Key

ITFCEERPJPLHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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